(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
Overview
Description
The compound (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is a chemical entity characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group. This structure imparts unique chemical and physical properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol typically involves the following steps:
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Formation of the Trifluoromethylated Phenyl Intermediate: : This step often employs radical trifluoromethylation techniques, where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide (CF₃I) and a radical initiator .
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Coupling with Pyridine Derivative: : The trifluoromethylated phenyl intermediate is then coupled with a pyridine derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis .
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Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
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Reduction: : The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to piperidine derivatives using hydrogenation catalysts like palladium on carbon (Pd/C) .
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions .
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, Pd/C for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold in drug discovery .
Industry
In the industrial sector, this compound finds applications in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties .
Mechanism of Action
The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, influencing various biological pathways . For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)phenyl)pyridine: Lacks the methanol group, making it less versatile in certain chemical reactions.
(5-(Trifluoromethyl)phenyl)pyridin-3-yl)methane: Similar structure but with a methane group instead of methanol, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the methanol group in (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol imparts unique properties, such as enhanced solubility and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
This detailed overview highlights the significance of this compound in various scientific and industrial fields, showcasing its potential and versatility
Properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(8-18)6-17-7-11/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLNFKOVWRRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647002 | |
Record name | {5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-00-7 | |
Record name | {5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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